1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
CAS No.:
Cat. No.: VC15833224
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 1-cyclopropyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C10H13N3/c1-2-8(1)13-6-5-12-9-7-11-4-3-10(9)13/h3-4,7-8,12H,1-2,5-6H2 |
| Standard InChI Key | UNOZVAXUZFQLAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CCNC3=C2C=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₃N₃, with a molecular weight of 175.23 g/mol . Key identifiers include:
The bicyclic framework consists of a partially saturated pyrido[3,4-b]pyrazine system, with the cyclopropyl group introducing steric and electronic modifications critical for bioactivity.
Synthesis and Manufacturing
Reported Synthetic Routes
The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves heterocyclization strategies. While direct protocols are sparsely documented, analogous compounds suggest the following steps :
-
Cyclopropane Introduction: Reacting a pyridine precursor with cyclopropylamine under nucleophilic substitution conditions.
-
Ring Closure: Using bifunctional reagents (e.g., diethyl oxalate) to form the pyrazine ring.
-
Reduction: Hydrogenation with catalysts like Pd/C to achieve partial saturation .
Table 1: Hypothetical Synthesis Conditions Based on Analogues
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Cyclopropylamine, EtOH, reflux | 85–90% | |
| 2 | Diethyl oxalate, DMF, 100°C | 70–75% | |
| 3 | H₂, Pd/C (10%), EtOH, 50 psi, 24h | 65–70% |
Challenges and Optimization
-
Regioselectivity: Controlling the position of cyclopropane attachment requires careful tuning of reaction kinetics.
-
Purification: Column chromatography or crystallization from acetonitrile is often necessary due to polar byproducts .
| Compound | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| Triazolopyrimidine derivatives | Influenza PA-PB1 | 1.1 μM | |
| Bis(spiropyrazolone)cyclopropanes | Leishmania mexicana | 0.15 μM |
Biological and Pharmacological Profile
Preclinical Findings
-
Antimicrobial Activity: Pyrazine-based compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi .
-
Cytotoxicity: Preliminary assays on cancer cell lines (e.g., HeLa, MCF-7) show moderate activity (IC₅₀: 50–100 μM) .
ADME Predictions
In silico models (SwissADME) predict:
-
LogP: 1.8 (moderate lipophilicity).
-
Bioavailability: 55% (oral).
-
Blood-Brain Barrier Permeation: Likely due to low molecular weight.
Future Research Directions
-
Synthetic Methodologies: Developing one-pot syntheses to improve efficiency.
-
Target Validation: Screening against kinase panels and GPCRs.
-
In Vivo Studies: Assessing pharmacokinetics and toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume